molecular formula C11H18O4 B2777477 Hexylitaconic Acid CAS No. 94513-51-6

Hexylitaconic Acid

Cat. No.: B2777477
CAS No.: 94513-51-6
M. Wt: 214.261
InChI Key: HKMDCNSGDQBQLI-UHFFFAOYSA-N
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Description

Hexylitaconic acid is a derivative of itaconic acid, which is a biobased platform chemical primarily produced by fungi. This compound possesses a unique structure that includes a hexyl group attached to the itaconic acid skeleton. This compound is known for its versatile bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylitaconic acid can be synthesized through the esterification of itaconic acid with hexanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound involves the fermentation of glucose by fungi such as Aspergillus terreus to produce itaconic acid, which is then esterified with hexanol. The fermentation process is optimized to achieve high yields of itaconic acid, which is subsequently purified and reacted with hexanol to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Hexylitaconic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound derivatives with modified functional groups, which can exhibit different bioactivities and properties .

Scientific Research Applications

Hexylitaconic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hexylitaconic acid involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of the p53-MDM2 interaction, which prevents the degradation of p53 and promotes its tumor-suppressive functions. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth . Additionally, the vinylidene group of this compound is believed to play a role in its bioactivities by participating in various chemical reactions within biological systems .

Comparison with Similar Compounds

Hexylitaconic acid can be compared with other itaconic acid derivatives, such as:

    Butylitaconic Acid: Similar to this compound but with a butyl group instead of a hexyl group. It also exhibits antimicrobial properties.

    Ethylitaconic Acid: Contains an ethyl group and is used in similar applications as this compound.

    Methylitaconic Acid: Features a methyl group and is known for its bioactivities.

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and bioactivity compared to shorter-chain derivatives. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic properties .

Properties

IUPAC Name

2-hexyl-3-methylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMDCNSGDQBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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